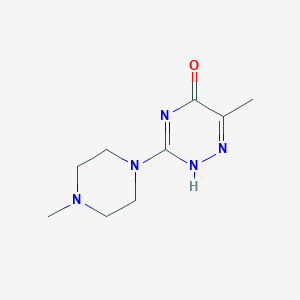![molecular formula C17H25N3O2 B256017 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, depression, and anxiety. This compound has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models of these disorders. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been investigated for its potential use in the treatment of pain and addiction.
Mechanism of Action
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been found to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for the study of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide. One area of research is the development of more potent and selective α7 nAChR agonists. Additionally, the therapeutic potential of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in various neurological and psychiatric disorders should be further investigated in clinical trials. Finally, the role of the α7 nAChR in pain and addiction should be explored using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide as a tool compound.
Synthesis Methods
The synthesis of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide involves the reaction of 1-propyl-1H-benzimidazole-2-amine with 4-hydroxy-N-(2-chloroethyl)pentanamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
Product Name |
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-hydroxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-12-20-15-7-5-4-6-14(15)19-16(20)10-11-18-17(22)9-8-13(2)21/h4-7,13,21H,3,8-12H2,1-2H3,(H,18,22) |
InChI Key |
DRRSEVKWTJSYSX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)



![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)

![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)